sodium 2-methoxy-2-oxoethane-1-sulfinate
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Overview
Description
Sodium 2-methoxy-2-oxoethane-1-sulfinate, also known as sodium methoxymethyl sulfinic acid, is a chemical compound with the molecular formula C3H5NaO4S and a molecular weight of 160.12 g/mol . This compound is commonly used in scientific experiments, particularly as a reducing agent in organic synthesis.
Preparation Methods
The preparation of sodium 2-methoxy-2-oxoethane-1-sulfinate involves synthetic routes that typically include the reaction of methoxyacetic acid with sulfur dioxide and sodium hydroxide. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.
Chemical Reactions Analysis
Sodium 2-methoxy-2-oxoethane-1-sulfinate undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent, converting other compounds to their reduced forms.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Oxidation Reactions: Although less common, it can be oxidized under specific conditions to form sulfonates.
Common reagents used in these reactions include sulfur dioxide, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and the substrates involved.
Scientific Research Applications
Sodium 2-methoxy-2-oxoethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Biology: It can be used in biochemical assays to study redox reactions and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which sodium 2-methoxy-2-oxoethane-1-sulfinate exerts its effects involves its ability to donate electrons, thereby reducing other compounds. This electron donation is facilitated by the sulfinic acid group, which undergoes oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.
Comparison with Similar Compounds
Sodium 2-methoxy-2-oxoethane-1-sulfinate can be compared with other sulfinic acid derivatives, such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
What sets this compound apart is its unique methoxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective .
Properties
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGOCGYEKQZEE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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